Scientific Field: Oncology, specifically Breast Cancer Research
Summary of the Application: The compound K03861 has been used in research related to triple-negative breast cancer (TNBC). In a study, it was found that TNBC cells with high ACTL6A expression were more sensitive to the CDK2 inhibitor, K03861 .
Methods of Application or Experimental Procedures: The study involved the use of Co-IP, mass spectrometry, and ChIP assays to define ACTL6A regulation of MYC and its target gene, CDK2. The role of ACTL6A in TNBC was studied using soft-agar, colony formation, flow cytometry, and tumor formation in nude mice. The CDK2 inhibitor K03861 was used in testing combination therapy in vitro and in vivo .
Results or Outcomes: The study found that ACTL6A overexpression promoted cell proliferation and tumor growth in TNBC cells in vitro and in vivo, which was dependent on MYC signaling. Furthermore, co-therapy with paclitaxel and the CDK2 inhibitor K03861 showed synergistic effects in tumor suppression .